(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-benzo[d]imidazol-1-yl)acetate
Description
The compound "(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-benzo[d]imidazol-1-yl)acetate" is a synthetic hybrid molecule featuring two pharmacologically significant moieties: a benzo[d][1,3]dioxole group linked to an isoxazole ring and a benzimidazole unit connected via an acetoxy bridge. Such hybrid structures are often designed to synergize the biological properties of individual components. Benzo[d][1,3]dioxole derivatives are known for their roles in modulating cytochrome P450 enzymes and exhibiting anticancer activity , while benzimidazoles are prominent in medicinal chemistry for their antiviral, antimicrobial, and kinase-inhibitory properties . The isoxazole ring contributes to metabolic stability and hydrogen-bonding interactions, enhancing bioavailability .
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(benzimidazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c24-20(9-23-11-21-15-3-1-2-4-16(15)23)25-10-14-8-18(28-22-14)13-5-6-17-19(7-13)27-12-26-17/h1-8,11H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGHHAZDJODBJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-benzo[d]imidazol-1-yl)acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be broken down into two primary moieties: the benzo[d][1,3]dioxole and isoxazole rings, which are linked to a benzo[d]imidazole group. The structural characteristics contribute to its biological activity.
Structural Formula
Key Features
- Functional Groups : The presence of isoxazole and benzimidazole enhances the compound's interaction with biological targets.
- Solubility : The compound exhibits moderate solubility in organic solvents, which is crucial for its bioavailability.
Antimicrobial Activity
Research indicates that derivatives of the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For example, compounds synthesized from 5-benzo[1,3]dioxol derivatives have shown promising results against various bacterial strains and fungi .
Antiparasitic Effects
A study demonstrated that some derivatives of benzo[d][1,3]dioxole exhibit notable leishmanicidal activity. These findings suggest potential applications in treating leishmaniasis, a disease caused by parasitic protozoa .
Antitumor Properties
Several studies have explored the anticancer potential of compounds containing benzo[d][1,3]dioxole and isoxazole moieties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been noted that benzo[d][1,3]dioxole derivatives can modulate ATP-binding cassette transporters, which are crucial in drug resistance mechanisms in cancer therapy .
Interaction with Biological Targets
The biological activity of this compound primarily stems from its ability to interact with various cellular targets:
- Kinase Inhibition : Compounds similar in structure have been shown to inhibit kinases involved in cell signaling pathways critical for tumor growth .
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, contributing to their protective effects against oxidative stress-related damage .
Case Study 1: Antimicrobial Efficacy
In vitro studies demonstrated that a derivative of the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within therapeutic ranges for potential clinical use .
Case Study 2: Anticancer Activity
In a recent study involving human cancer cell lines, the compound was found to induce apoptosis in breast cancer cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death rates .
Data Summary
Scientific Research Applications
The compound's biological activity has been investigated in several studies, highlighting its potential as a therapeutic agent.
Antimycobacterial Activity
Recent research has indicated that derivatives of isoxazole and benzimidazole can exhibit significant antimycobacterial properties. For instance, compounds structurally related to (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-benzo[d]imidazol-1-yl)acetate have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. In vitro studies have shown promising results, with some derivatives displaying low micromolar IC50 values, indicating potent activity against this pathogen .
Anticancer Properties
The compound also shows potential anticancer activity. A study focused on benzimidazole derivatives reported that similar structures exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . The presence of the benzo[d][1,3]dioxole moiety may enhance these properties by improving solubility and bioavailability.
Synthesis and Modifications
The synthesis of this compound involves several steps of chemical transformations starting from readily available precursors. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its analogs, facilitating further exploration of their biological activities .
Case Study 1: Antimycobacterial Evaluation
In a study by Chitti et al., a series of isoxazole derivatives were evaluated for their activity against Mycobacterium tuberculosis. The study highlighted that modifications to the isoxazole ring could significantly impact the biological activity. Compounds with electron-withdrawing groups showed enhanced potency, suggesting that similar modifications to this compound could yield more effective antimycobacterial agents .
Case Study 2: Anticancer Activity
A review article discussed various benzothiazole derivatives and their anticancer properties. It was noted that compounds with structural similarities to this compound exhibited significant cytotoxicity against pancreatic and breast cancer cell lines. The study emphasized the importance of structural diversity in enhancing anticancer activity .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive motifs:
-
Isoxazole ring : Prone to electrophilic substitution or ring-opening under acidic/basic conditions.
-
Benzimidazole unit : Exhibits nucleophilic substitution at the N-atom or participation in hydrogen bonding.
-
Acetate ester : Susceptible to hydrolysis or transesterification.
Aldol Addition and Dehydration
A structurally similar β-hydroxy-ketone intermediate (prepared via aldol addition of a lithium enolate to a ketone) undergoes acid-catalyzed dehydration to form α,β-unsaturated ketones . This method could theoretically apply to the synthesis of isoxazole derivatives with conjugated systems.
Example Reaction
Conditions: Dry THF, acid catalysis (e.g., HCl) .
Coupling Reactions
Compounds featuring benzimidazole and isoxazole moieties are often synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example:
-
Thioether formation : A benzimidazole-thiol reacts with a halomethyl-isoxazole precursor under basic conditions .
Generalized Reaction
Conditions: Anhydrous NaSO, ether solvent .
Ester Hydrolysis
The acetate ester group can undergo hydrolysis to yield a carboxylic acid.
Reaction
Conditions: Aqueous NaOH, reflux .
Electrophilic Aromatic Substitution (EAS)
The benzodioxole moiety may undergo EAS at the activated 5-position, as seen in analogous systems .
Potential Reaction
Conditions: Nitrating mixture (HNO/HSO) .
Comparative Reactivity Table
Challenges and Stability Considerations
-
Acid Sensitivity : The benzodioxole ring may undergo hydrolytic cleavage under strong acidic conditions .
-
Thermal Stability : Isoxazole rings are prone to decomposition at elevated temperatures (>200°C).
While direct experimental data for this compound remains limited, its reactivity can be extrapolated from analogous systems . Further studies, such as kinetic assays or computational modeling, would refine these predictions.
Comparison with Similar Compounds
Key Similar Compounds
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (Compound 28) Structure: Combines benzimidazole and benzodioxole via an acetamide linker. Key Differences: Replaces the isoxazole-acetoxy group with a benzyl-acetamide moiety.
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide
- Structure : Features a pyrazole ring instead of isoxazole and includes a carbohydrazide group.
- Activity : Anticonvulsant properties, likely due to the pyrazole’s interaction with neuronal ion channels.
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a-f)
Functional Group Analysis
Physicochemical Properties
- Lipophilicity : The acetoxy linker in the target compound may reduce logP compared to acetamide derivatives (e.g., Compound 28), affecting blood-brain barrier penetration.
- Solubility : Benzo[d][1,3]dioxole’s electron-rich aromatic system may improve aqueous solubility via π-π stacking, whereas isoxazole’s polarity further enhances it .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
